2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Description
Properties
IUPAC Name |
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-16-10(8-5-3-2-4-6-8)14-15-11(16)18-7-9(17)13-12/h2-6H,7,12H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFBUFRHYZZYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized starting from 4-methylaniline, which undergoes a series of reactions including acylation and cyclization to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Hydrazide Formation: The alkylated product is further reacted with hydrazine hydrate to form the final compound, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole form.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various hydrazide derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide against various bacterial strains, including multidrug-resistant pathogens. The compound's mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of nucleic acid metabolism .
Antitubercular Activity
Recent investigations have focused on the antitubercular potential of triazole derivatives. The incorporation of the thio group in this compound has been linked to enhanced activity against Mycobacterium tuberculosis. Studies indicate that this compound may serve as a lead structure for developing new treatments for tuberculosis, especially in light of rising drug resistance .
Anticancer Properties
The anticancer efficacy of triazole derivatives has also been explored. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis and inhibit tumor growth has been attributed to its interference with cell cycle progression and modulation of apoptosis-related proteins .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of triazole derivatives is crucial for optimizing their biological activities. Modifications to the triazole ring or substituents can significantly affect potency and selectivity. For example, variations in the phenyl group or alterations in the hydrazide moiety have been shown to enhance antimicrobial or anticancer properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the hydrazide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro, bromo): Enhance cytotoxicity and thermal stability (e.g., compound 6 in , mp 274–275°C) .
- Heterocyclic Substituents (e.g., pyridinyl, thiophene): Influence solubility and target specificity. Pyridine-containing derivatives () show antimicrobial activity, while thiophene derivatives () exhibit diuretic effects .
- Phosphorylated Derivatives (e.g., 121 in ): Serve as intermediates for drug delivery systems due to their polarity .
Hydrazide Moiety Modifications
Key Observations :
- Isatin-Based Hydrazones: Demonstrate potent melanoma-specific cytotoxicity, with electron-withdrawing groups (e.g., nitro in compound 6, ) enhancing activity .
- Aromatic Aldehyde Derivatives: Substituents like 4-dimethylamino (compound 10) improve selectivity for cancer cells over healthy cells .
- Heterocyclic Hydrazones : Pyridine or benzothiazole conjugates () broaden activity spectra but may reduce specificity .
Key Observations :
- High-Yield Reactions : Condensation with aromatic aldehydes (e.g., 92% yield for compound 6m, ) is more efficient than heterocyclic aldehydes (33% for compound 11, ) .
- Thermal Stability : Bromo and nitro substituents increase melting points (e.g., 270–271°C for 6k) due to enhanced intermolecular interactions .
Anticancer Activity
- Target Compound Derivatives: Exhibit selectivity for melanoma (IGR39) over breast (MDA-MB-231) and pancreatic (Panc-1) cancers. Compound 4 (IC₅₀: 12.3 μM) and compound 10 (antimetastatic) are standouts .
- Benzothiazole Analogues () : Broader activity against glioma (C6) and lung (A549) cancers but lower selectivity .
Antimicrobial and Diuretic Effects
- Pyridine Derivatives () : Moderate antimicrobial activity against bacterial strains, with MIC values ranging 16–64 μg/mL .
- Thiophene-Methyl Derivatives (): Diuretic activity depends on substituents; 2-chloro-6-fluorobenzyliden enhances urine output, while 4-dimethylaminobenzyliden causes antidiuretic effects .
Biological Activity
2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The synthesis and structure-activity relationships (SAR) are also discussed.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Enterococcus faecalis | Moderate activity |
| Bacillus cereus | Moderate activity |
| Enterobacter aerogenes | Moderate activity |
These findings suggest that the hydrazide functionality enhances antimicrobial efficacy, which is consistent with studies on similar triazole derivatives .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Notably, compounds containing the triazole moiety have shown promising results against different cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast cancer) | < 20 |
| HeLa (Cervical cancer) | < 15 |
| A549 (Lung cancer) | < 25 |
The SAR analysis indicates that modifications to the triazole ring significantly impact cytotoxicity. For instance, substituents that increase electron density on the phenyl ring enhance activity against these cell lines .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring may inhibit enzymes involved in cell proliferation.
- Induction of Apoptosis : Studies show that compounds with similar structures can induce programmed cell death in cancer cells.
- Antimicrobial Mechanisms : The compound disrupts bacterial cell membranes and inhibits protein synthesis .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various triazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth compared to control groups.
- Anticancer Activity Assessment : In a comparative study involving several hydrazide derivatives, the compound demonstrated superior cytotoxic effects against HeLa cells with an IC50 value significantly lower than that of standard chemotherapeutics.
Q & A
Basic: What are the optimal synthetic routes for 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via hydrazinolysis of ester precursors or condensation reactions. For example:
- Route 1: Reacting isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol under reflux for 3–4 hours yields the target compound after recrystallization .
- Route 2: Condensation of aldehydes (e.g., 2-((4-R-5-R1-4H-1,2,4-triazol-3-yl)thio)acetaldehydes) with hydrazides in acetic acid under boiling conditions forms ylidenehydrazide derivatives, followed by purification via diethyl ether washing .
Critical Factors:
- Solvent Choice: Protic solvents (e.g., acetic acid) enhance proton transfer in condensation reactions, while polar aprotic solvents may stabilize intermediates.
- Temperature: Reflux conditions (e.g., 80–100°C) are critical for cyclization and reducing side products.
- Purification: Recrystallization from alcohols (e.g., propan-2-ol) improves purity (>95% by HPLC in some cases) .
Advanced: How can thione-thiol tautomerism in the triazole-thio moiety be experimentally resolved, and what implications does this have for bioactivity?
Methodological Answer:
Thione-thiol tautomerism can be studied using:
- Spectroscopy:
- X-ray Diffraction: Crystallographic data can unambiguously assign the dominant tautomer. For example, triazole-thiol derivatives often crystallize in the thione form due to thermodynamic stability .
Bioactivity Implications:
Thione forms may exhibit stronger metal-chelating properties, enhancing antimicrobial activity. For instance, copper(II) complexes of triazole-thiones show MIC values 2–4× lower than free ligands against Staphylococcus aureus .
Basic: What methodologies are used to assess the antimicrobial activity of this compound and its derivatives?
Methodological Answer:
- Broth Microdilution Assay:
- Time-Kill Kinetics: Monitor CFU/mL reduction over 24 hours to distinguish bactericidal vs. bacteriostatic effects.
Example Data:
| Derivative | MIC (µg/mL) |
|---|---|
| Parent Compound | 16 |
| Ylidenehydrazide (3a) | 8 |
| Mannich Base (5c) | 4 |
| Data adapted from studies using Gram-positive bacteria . |
Advanced: How can contradictory results in biological assays (e.g., varying MIC values across studies) be systematically addressed?
Methodological Answer:
Contradictions often arise from:
- Purity Discrepancies: Ensure compound purity (>95% by HPLC) to exclude confounding effects of impurities. For example, a study reported a 15% drop in MIC (from 32 to 8 µg/mL) after recrystallization .
- Strain Variability: Use standardized strains (e.g., ATCC controls) and include clinical isolates to assess spectrum breadth.
- Assay Conditions: Control pH (6–7.5), cation content (Mg²⁺/Ca²⁺), and inoculum size.
Case Study: A derivative showed MIC = 16 µg/mL in nutrient-rich media but MIC = 4 µg/mL in iron-depleted media, suggesting iron-chelating mechanisms .
Advanced: What strategies are effective for derivatizing the hydrazide moiety to enhance pharmacological properties?
Methodological Answer:
- Acylation: React with acyl chlorides (e.g., acetyl chloride) in dry dichloromethane to form acylhydrazides, improving lipophilicity (logP ↑ 0.5–1.5) .
- Mannich Reaction: Introduce aminoalkyl groups (e.g., morpholine) via formaldehyde condensation, enhancing water solubility and CNS penetration .
- Schiff Base Formation: Condense with aldehydes (e.g., 4-chlorobenzaldehyde) to create imine linkages, which can act as prodrugs .
Example Optimization:
Mannich derivatives of this compound showed 4× lower MIC values against Candida albicans compared to the parent compound .
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- Elemental Analysis: Confirm empirical formula (e.g., C₁₁H₁₂N₆OS₂ requires C 42.29%, H 3.87%, N 26.90%) .
- IR: Key peaks include N-H (3250–3350 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=S (1200–1250 cm⁻¹) .
- NMR:
Advanced: How do solvent polarity and proticity influence the synthesis and stability of this compound?
Methodological Answer:
- Synthesis:
- Stability:
Advanced: What computational approaches can predict structure-activity relationships (SAR) for triazole-thio derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51). Triazole-thio moieties often occupy hydrophobic pockets, with binding energies ≤ -8.5 kcal/mol correlating with MIC ≤ 4 µg/mL .
- QSAR Models: Hammett σ constants for substituents (e.g., 4-Cl, σ = 0.23) correlate with log(1/MIC) (R² = 0.89 in one study) .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer:
- Temperature: Store at -20°C in amber vials to minimize photodegradation.
- Humidity: Use desiccants (silica gel) to prevent hydrolysis; hydrazides degrade >10% in 6 months at 40% RH .
- Solvent: Store in ethanol (not DMSO) to avoid oxidative byproducts.
Advanced: How can coordination chemistry principles be applied to develop metal complexes with enhanced bioactivity?
Methodological Answer:
- Synthesis: React this compound (1 mmol) with metal salts (e.g., CuCl₂·2H₂O) in methanol. Isolate complexes via precipitation .
- Bioactivity Enhancement: Cu(II) complexes exhibit 2–4× lower MIC values than ligands due to dual inhibition (metal ion toxicity + ligand-enzyme binding) .
Example Data:
| Complex | MIC (µg/mL) | LogP |
|---|---|---|
| Ligand | 16 | 1.2 |
| [Cu(L)Cl₂] | 4 | 0.8 |
| [Ni(L)₂(NO₃)₂] | 8 | 1.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
